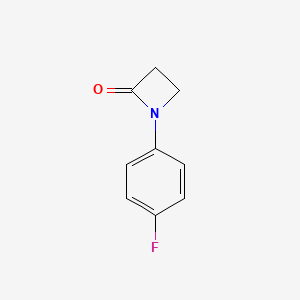

1-(4-Fluorophenyl)azetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-7-1-3-8(4-2-7)11-6-5-9(11)12/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVIACZCHBLVMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Fluorophenyl Azetidin 2 One and Its Derivatives

Staudinger [2+2] Cycloaddition Reactions

First discovered by Hermann Staudinger in 1907, the Staudinger cycloaddition remains a cornerstone for the synthesis of β-lactams. wikipedia.orgmdpi.com This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to form the characteristic four-membered azetidin-2-one (B1220530) ring. wikipedia.orgorganic-chemistry.org The mechanism proceeds through a zwitterionic intermediate, and the stereochemical outcome can be influenced by various factors. organic-chemistry.org

Diastereospecific Synthesis Approaches

The stereochemistry of the resulting β-lactam is a critical aspect of its biological activity. Diastereospecificity in the Staudinger reaction can be achieved through several approaches. The geometry of the imine plays a crucial role, with (E)-imines generally yielding cis β-lactams and (Z)-imines favoring the formation of trans β-lactams. wikipedia.org

Furthermore, the choice of substituents on both the ketene and the imine can direct the stereochemical outcome. For instance, the use of chiral auxiliaries on either reactant can induce asymmetry and lead to the formation of a specific diastereomer. Research has shown that N-tosyl imines tend to produce cis-β-lactams, while N-triflyl imines preferentially yield trans isomers. nih.gov Similarly, ketenes with electron-donating substituents often lead to cis products, whereas those with electron-withdrawing groups favor trans isomers. wikipedia.orgorganic-chemistry.org In the synthesis of spiro-β-lactams, employing different imines with either electron-donating or electron-withdrawing groups at the N-atom has resulted in opposite trans or cis diastereoselectivity. nih.gov

Regioselectivity and Stereochemical Control in β-Lactam Ring Formation

The Staudinger reaction is inherently regioselective, with the carbonyl carbon of the ketene attacking the imine nitrogen. organic-chemistry.org However, controlling the stereochemistry of the newly formed chiral centers at C3 and C4 of the azetidin-2-one ring is a more nuanced challenge.

The stereochemical outcome is often dictated by the mechanism of the ring closure of the zwitterionic intermediate. organic-chemistry.org This process can be influenced by temperature and the electronic properties of the substituents. For example, in the synthesis of spirooxindolo-β-lactams, an increase in temperature and solvent polarity was shown to increase the yield of the trans-diastereomer. acs.org

Optimization of Reaction Conditions and Reagent Selection

Optimizing reaction conditions is crucial for maximizing the yield and stereoselectivity of the Staudinger reaction. Key parameters include the choice of solvent, temperature, and the method of ketene generation. Ketenes are often generated in situ from acyl chlorides using a tertiary amine base like triethylamine (B128534). mdpi.com

In some cases, alternative reagents can be employed to activate the carboxylic acid precursor of the ketene. For instance, the use of TsCl (p-toluenesulfonyl chloride) has been demonstrated as an effective co-reagent for ketene generation in a one-pot synthesis of spirooxindolo-β-lactams. acs.org Another study utilized phosphorous oxychloride (POCl3) to mediate the Staudinger reaction between imines and ketenes. rasayanjournal.co.in The choice of the N-protecting group on the imine can also be used to control the stereochemistry of the product. nih.gov

| Parameter | Influence on Staudinger Reaction | Example |

| Imine Geometry | (E)-imines generally lead to cis-β-lactams, while (Z)-imines favor trans products. wikipedia.org | Not specified for 1-(4-Fluorophenyl)azetidin-2-one |

| Substituents | Electron-donating groups on the ketene favor cis products; electron-withdrawing groups favor trans products. wikipedia.orgorganic-chemistry.org | Not specified for this compound |

| Temperature | Higher temperatures can favor the formation of the thermodynamically more stable trans isomer. acs.org | Increased yield of trans-diastereomer in spirooxindolo-β-lactam synthesis at higher temperatures. acs.org |

| Solvent Polarity | Increased solvent polarity can influence diastereoselectivity. acs.org | Increased yield of trans-diastereomer in spirooxindolo-β-lactam synthesis with more polar solvents. acs.org |

| Activating Agent | Different reagents can be used to generate the ketene in situ. | TsCl and POCl3 have been used to activate carboxylic acids for ketene formation. acs.orgrasayanjournal.co.in |

Cyclocondensation Reactions with Schiff Bases

An alternative and widely used method for the synthesis of azetidin-2-ones is the cyclocondensation reaction of Schiff bases (imines) with a suitable C2-synthon, such as an acetyl chloride derivative.

Synthesis utilizing Chloroacetyl Chloride

A common and straightforward approach involves the reaction of a Schiff base with chloroacetyl chloride in the presence of a base, typically triethylamine. nih.govresearchgate.netresearchgate.net This reaction proceeds via a [2+2] cycloaddition mechanism to form the 3-chloro-azetidin-2-one ring. researchgate.net

For instance, various 1-(7-chloro-6-fluorobenzothiazol-2-yl)-3,4-substituted-aryl-azetidin-2-ones have been synthesized by reacting the corresponding Schiff bases with chloroacetyl chloride. nih.gov Similarly, 3-chloroazetidin-2-one derivatives have been prepared from imine derivatives and chloroacetyl chloride in the presence of triethylamine as a catalyst in dry dioxane. researchgate.net The synthesis of 1,3,4-substituted 2-azetidinones has also been achieved by reacting Schiff bases with chloroacetyl chloride in the presence of a base in toluene. researchgate.net

| Reactants | Product | Conditions |

| Schiff base, Chloroacetyl chloride | 3-Chloro-azetidin-2-one derivative | Triethylamine, Dioxane nih.govresearchgate.net |

| Schiff base, Chloroacetyl chloride | 1,3,4-substituted 2-azetidinone | Base, Toluene researchgate.net |

Microwave-Assisted Organic Reaction Enhancement (MORE) Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.innih.govarkat-usa.org This technique has been successfully applied to the synthesis of azetidin-2-ones.

In one example, 4-substituted-chloro-1-(4-hydroxy-2-methyl-1,8-naphthyridin-7-yl)azetidin-2-ones were synthesized by the microwave irradiation of the corresponding Schiff bases with chloroacetyl chloride and a mild base. rasayanjournal.co.in The use of microwave heating significantly enhanced the efficiency of the cyclization reaction. The benefits of microwave-assisted synthesis include simplicity, speed, and efficiency. rasayanjournal.co.in

Kinugasa Reaction in Azetidin-2-one Synthesis

The Kinugasa reaction is a powerful and direct method for the synthesis of β-lactams (azetidin-2-ones) from nitrones and terminal alkynes, mediated by a copper(I) catalyst. nih.govorganicreactions.org This cascade process involves an initial 1,3-dipolar cycloaddition of a copper acetylide with the nitrone, followed by a rearrangement of the resulting isoxazolidine (B1194047) intermediate to form the four-membered β-lactam ring. organicreactions.orgnih.gov The reaction is known for its high stereoselectivity, typically yielding cis-substituted β-lactam products. organicreactions.org

The general mechanism begins with the formation of a copper(I) acetylide from a terminal alkyne in the presence of a base. This acetylide then reacts with a nitrone in a cycloaddition step. nih.govacs.org Subsequent rearrangement leads to the formation of the azetidin-2-one ring. nih.gov Oxygen-free conditions are often employed to prevent the unwanted Glaser-type homodimerization of the alkyne. nih.gov

To synthesize the target compound, This compound , a key precursor required is a nitrone bearing the 4-fluorophenyl group on the nitrogen atom. However, the literature more commonly describes the synthesis of nitrones where the substituent is on the carbon atom, such as C-(4-fluorophenyl)-N-phenylnitrone. rsc.org For the purpose of illustrating the Kinugasa reaction's utility, a general synthesis is outlined where an appropriate N-(4-fluorophenyl)nitrone reacts with a terminal alkyne.

Recent advancements have expanded the scope of the Kinugasa reaction to aqueous media, enhancing its applicability in green chemistry. nih.govnih.govdoaj.org These modified procedures can utilize micelle-promoting systems to achieve high yields of β-lactams in water. nih.govnih.gov

Table 1: Key Features of the Kinugasa Reaction for β-Lactam Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reactants | Nitrones and Terminal Alkynes | organicreactions.orgnih.gov |

| Catalyst | Copper(I) salts (e.g., CuI) | nih.govcore.ac.uk |

| Mechanism | 1,3-Dipolar cycloaddition followed by rearrangement | organicreactions.orgnih.gov |

| Stereochemistry | Typically produces cis-substituted β-lactams | organicreactions.org |

| Key Advantage | Direct and convergent route to the β-lactam core | acs.org |

| Modern Variants | Reactions can be performed in aqueous media | nih.govnih.govdoaj.org |

Precursor Synthesis and Functionalization Strategies

The synthesis of this compound and its derivatives often relies on the strategic preparation and functionalization of key precursors.

Application of Vilsmeier-Haack Reagent in Precursor Formation

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. ijpcbs.comresearchgate.net This electrophilic iminium salt can introduce a formyl group (-CHO) onto a substrate, creating valuable aldehyde intermediates. organic-chemistry.orgresearchgate.net

In the context of azetidin-2-one synthesis, the Vilsmeier-Haack reagent is not typically used for the direct formation of the β-lactam ring but is instrumental in preparing functionalized precursors. benthamdirect.comcolab.ws For example, it can be used to formylate activated aromatic rings or heterocycles that are later incorporated into the final azetidin-2-one structure. researchgate.net A common application is the synthesis of pyrazole-4-carbaldehydes from the corresponding pyrazoles, which serves as a crucial link to the synthesis of hybrid molecules. researchgate.netresearchgate.net These aldehyde precursors can then be converted into imines (Schiff bases), which are essential substrates for the Staudinger [2+2] cycloaddition reaction to form the azetidin-2-one ring. mdpi.com

Derivatization from Hydrazines and Hydrazides

Hydrazines and their acylated derivatives, hydrazides, are fundamental building blocks for constructing N-amino azetidin-2-ones. This strategy involves a multi-step sequence that culminates in the formation of the β-lactam ring. nih.gov

A typical synthetic route begins with the reaction of a starting material, such as a chloroacetyl derivative, with hydrazine (B178648) hydrate (B1144303) to form a hydrazinoacetyl intermediate. nih.gov This intermediate is then condensed with various aromatic or heterocyclic aldehydes to produce N'-arylidene acetohydrazide derivatives, which are essentially Schiff bases derived from a hydrazide. mdpi.comnih.gov

The final and crucial step is the [2+2] cycloaddition reaction (Staudinger synthesis) between the imine functionality of the hydrazone and a ketene, which is typically generated in situ from an acetyl chloride derivative (like chloroacetyl chloride) in the presence of a base such as triethylamine. mdpi.comnih.gov This cyclization yields the 1-amino-azetidin-2-one core, substituted with various groups depending on the initial aldehyde and acylating agent used. For instance, this method has been successfully employed to synthesize a series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides. nih.gov

Novel Synthetic Routes for Azetidin-2-one Hybrid Molecules

To explore new therapeutic possibilities, the this compound scaffold is often integrated with other biologically active heterocyclic moieties, creating hybrid molecules.

Integration with Pyrazole (B372694) Moieties

The synthesis of hybrid molecules containing both pyrazole and azetidin-2-one rings is a subject of significant interest. Pyrazoles are a well-known class of heterocyclic compounds with a wide range of chemical and biological importance. nih.govconnectjournals.com

The construction of these hybrid structures often involves preparing a pyrazole-containing Schiff base, which then undergoes cyclization to form the azetidin-2-one ring. A common pathway starts with the synthesis of a pyrazole derivative bearing an aldehyde or an amine group. For example, pyrazole-4-carbaldehydes can be synthesized via the Vilsmeier-Haack reaction on suitable pyrazole precursors. researchgate.net

This pyrazole aldehyde can be condensed with an aniline, such as 4-fluoroaniline (B128567), to form the corresponding Schiff base (imine). The subsequent reaction of this imine with chloroacetyl chloride in the presence of a base like triethylamine leads to the formation of a 1-(4-fluorophenyl)-3-chloro-4-(pyrazol-4-yl)azetidin-2-one derivative through a [2+2] cycloaddition. mdpi.com This modular approach allows for the combination of diverse substituted pyrazoles with the this compound core.

Conjugation with 1,3,4-Oxadiazole (B1194373)/Thiadiazole Rings

The 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) rings are important pharmacophores known to be present in various bioactive compounds. nih.govjchemrev.com The conjugation of these heterocycles with the azetidin-2-one nucleus is a common strategy to generate novel molecular frameworks. nih.gov

The synthetic pathway to these hybrid molecules is analogous to the methods described previously, centering on the Staudinger [2+2] cycloaddition. The key is the preparation of a Schiff base that incorporates the 1,3,4-oxadiazole or 1,3,4-thiadiazole moiety. researchgate.net

Typically, the synthesis starts with the preparation of a 2-amino-5-substituted-1,3,4-oxadiazole or thiadiazole. This is often achieved by cyclizing a thiosemicarbazide (B42300) derivative. luxembourg-bio.com The resulting 2-amino heterocycle is then condensed with an appropriate aldehyde to form an imine. nih.govresearchgate.net To incorporate the 1-(4-fluorophenyl) group at the N1 position of the azetidinone, the initial building block would be an imine derived from 4-fluoroaniline and a heterocyclic aldehyde. The final step involves the reaction of this Schiff base with chloroacetyl chloride and a base to construct the 3-chloro-azetidin-2-one ring. nih.govresearchgate.net

Table 2: Synthetic Strategies for Azetidin-2-one Hybrid Molecules

| Heterocyclic Moiety | Key Intermediate | Cyclization Method | Reference |

|---|---|---|---|

| Pyrazole | Pyrazole-containing Schiff base | Staudinger [2+2] Cycloaddition | researchgate.netmdpi.com |

| 1,3,4-Oxadiazole | 1,3,4-Oxadiazole-containing Schiff base | Staudinger [2+2] Cycloaddition | nih.govresearchgate.net |

| 1,3,4-Thiadiazole | 1,3,4-Thiadiazole-containing Schiff base | Staudinger [2+2] Cycloaddition | nih.govresearchgate.net |

Hybridization with Thiazole (B1198619) Scaffolds

The molecular hybridization of the azetidin-2-one core with a thiazole ring is a prominent strategy aimed at creating new chemical entities with potentially synergistic or enhanced biological activities. The primary method for achieving this is the [2+2] cycloaddition, famously known as the Staudinger reaction, between a ketene and an imine.

Research has demonstrated the synthesis of novel thiazolyl-azetidinone hybrids where the two heterocyclic systems are linked. koreascience.kr In a representative synthesis, a 2-amino-4-(4-fluorophenyl)-1,3-thiazole derivative, which contains the requisite fluorophenyl group, is first converted into an imine (a Schiff base) by reacting it with a substituted aromatic aldehyde. This thiazole-containing imine then serves as the substrate for the cycloaddition reaction with a ketene, which is generated in situ from chloroacetyl chloride in the presence of a base like triethylamine. koreascience.kr This reaction sequence successfully yields 3-chloro-4-aryl-1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}azetidin-2-one derivatives. koreascience.kr Although in this specific example the 4-fluorophenyl group is attached to the thiazole moiety rather than the N1-position of the azetidinone, the methodology establishes a valid and flexible route for coupling these two important heterocyclic scaffolds.

The necessary precursors, such as fluorinated hydrazinylthiazoles, can be prepared through established methods like the Hantzsch thiazole synthesis. For instance, reacting 2-bromo-4-fluoroacetophenone with various thiosemicarbazones in refluxing ethanol (B145695) yields a range of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, which are ideal starting materials for the subsequent Staudinger reaction. nih.gov

| Reactants | Reaction | Product | Key Findings | Reference |

|---|---|---|---|---|

| 2-(Benzylidenehydrazinyl)-4-(4-fluorophenyl)-1,3-thiazole + Chloroacetyl chloride + Triethylamine | Staudinger [2+2] Cycloaddition | 3-Chloro-4-phenyl-1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}azetidin-2-one | Demonstrates a successful strategy for linking a 4-fluorophenyl-thiazole unit to an azetidin-2-one ring. The resulting compounds have a trans-configuration in the beta-lactam ring. | koreascience.kr |

| Thiosemicarbazones + 2-Bromo-4-fluoroacetophenone | Hantzsch Thiazole Synthesis | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | Provides an efficient route to the thiazole-containing precursors required for hybridization with the azetidinone scaffold. | nih.gov |

Alternative strategies for forming such hybrids include multicomponent reactions, which can construct the β-lactam ring substituted with a thiazole moiety in a single step under mild conditions. nih.gov

Introduction of Phosphonate (B1237965) Moieties

The incorporation of phosphonate groups into the azetidin-2-one structure is of significant interest as the phosphonate moiety (R-C-P) can act as a bioisostere of the phosphate (B84403) group (R-O-P), potentially enhancing biological activity, improving membrane permeability, and increasing stability against enzymatic hydrolysis. nih.gov The synthesis of phosphonated β-lactams can be approached through several routes, primarily focusing on the functionalization of a pre-formed azetidinone ring, typically at the C3 position.

A direct method involves the C3-phosphonylation of a β-lactam enolate. This is achieved by treating the N-aryl azetidin-2-one with a strong base, such as lithium diisopropylamide (LDA), to generate the enolate, which then reacts with a phosphonating agent like diethyl chlorophosphate. However, this direct approach can be limited by steric hindrance. nih.gov

To circumvent these limitations, a two-step protocol has been developed. This involves an initial reaction with a less sterically demanding phosphoniting agent to form a C3-phosphonite intermediate. This intermediate is then oxidized in a subsequent step to yield the desired C3-phosphonate. This approach has proven effective for creating C-3 phosphonated 4-CF3-β-lactams and is applicable to other N-aryl azetidinones. nih.gov

| Method | Description | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Direct C3-Phosphonylation | A β-lactam enolate is generated and directly reacted with a phosphonating agent (e.g., diethyl chlorophosphate). | Single-step incorporation of the phosphonate group. | Can be limited by steric hindrance from substituents on the ring or the phosphonating agent. | nih.gov |

| Phosphonitylation followed by Oxidation | A less bulky phosphonite group is first introduced at the C3 position, followed by a separate oxidation step to form the final phosphonate. | Overcomes steric hindrance issues, allowing for the synthesis of more complex phosphonated β-lactams. | Requires an additional synthetic step (oxidation). | nih.gov |

Another fundamental method for forming the crucial P-C bond is the Michaelis-Arbuzov reaction. nih.govwikipedia.org This reaction involves the treatment of an alkyl halide with a trialkyl phosphite. wikipedia.org In the context of the target compound, a this compound bearing a halogen atom at the C3 or C4 position could serve as the alkyl halide substrate. Reaction with a trialkyl phosphite, typically under thermal conditions, would then yield the corresponding phosphonate-substituted azetidinone. nih.govwikipedia.org

Green Chemistry Approaches in Azetidin-2-one Synthesis

The principles of green chemistry, which advocate for the reduction of hazardous substances, energy consumption, and waste, are increasingly being applied to the synthesis of pharmaceuticals, including azetidin-2-ones. unibo.it Key approaches include the use of alternative energy sources and biocatalysis.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of β-lactam synthesis via the Staudinger cycloaddition, microwave-assisted methods offer significant advantages over conventional thermal heating. Research comparing these two methods for the synthesis of bis-β-lactams found that reactions carried out under microwave irradiation were cleaner, proceeded in significantly shorter times (minutes versus hours), and often resulted in higher yields. acs.orgnih.gov This efficiency reduces energy consumption and the potential for side-product formation. acs.orgnih.gov

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours (e.g., 3-8 h) | Minutes (e.g., 15-25 min) | acs.orgnih.gov |

| Yield | Good | High to Excellent (e.g., up to 83%) | nih.gov |

| Reaction Conditions | Often requires reflux temperatures. | Clean reaction profiles, can be performed in various solvents. | acs.orgnih.gov |

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. The phenomenon of acoustic cavitation generates localized high-pressure and high-temperature spots, which can dramatically enhance reaction rates. nih.gov This technique has been successfully used to promote the synthesis of various heterocyclic compounds, often with better yields and shorter reaction times compared to silent (non-irradiated) conditions. nih.gov Crucially, ultrasound can enable reactions to be performed in environmentally benign solvents like water or ethanol, or even under solvent-free (neat) conditions, which significantly reduces waste. nih.gov

Biocatalysis: Enzymatic synthesis represents a highly sophisticated green chemistry approach. Biocatalysts operate under mild conditions (physiological temperature and pH) in aqueous media, offering exceptional chemo-, regio-, and stereoselectivity. For the synthesis of N-aryl azetidinones, enzymes like ethylenediamine-N,N′-disuccinic acid (EDDS) lyase have been used for the asymmetric addition of arylamines to fumarate. rug.nl This biocatalytic step produces chiral N-arylated aspartic acids, which are valuable precursors for the target compounds, with excellent enantiomeric excess (>99%). rug.nl Furthermore, engineered enzymes, such as variants of cytochrome P450, have been developed to catalyze novel transformations, including the synthesis of azetidine (B1206935) rings, showcasing the future potential of biocatalysis in this field. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of 1 4 Fluorophenyl Azetidin 2 One Derivatives in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-(4-fluorophenyl)azetidin-2-one derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to confirm their complex structures.

Proton NMR (¹H-NMR) for Structural Elucidation

Proton NMR (¹H-NMR) provides information on the number of different types of protons and their neighboring environments. In the context of this compound derivatives, the aromatic protons of the 4-fluorophenyl group typically appear as multiplets in the downfield region of the spectrum. The protons on the azetidin-2-one (B1220530) ring itself have characteristic chemical shifts that are influenced by the substituents on the ring. For instance, the protons at C3 and C4 of the β-lactam ring will show distinct signals, and their splitting patterns, dictated by the number of adjacent protons, are key to confirming the substitution pattern.

Interactive Data Table: ¹H-NMR Data for a Representative this compound Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.00-7.50 | m | - |

| CH (C4) | 4.80 | d | 5.2 |

| CH (C3) | 3.50 | ddd | 5.2, 2.6, 1.0 |

| CH₂ (side chain) | 2.90-3.10 | m | - |

(Note: The data presented is a representative example and may vary for different derivatives.)

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C-NMR) is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., C=O, aromatic C, aliphatic C). The carbonyl carbon of the β-lactam ring in this compound derivatives typically resonates at a characteristic downfield chemical shift, often in the range of 160-175 ppm. The carbons of the 4-fluorophenyl group will show signals in the aromatic region (around 115-140 ppm), with the carbon directly bonded to fluorine exhibiting a characteristic splitting pattern due to C-F coupling. The C3 and C4 carbons of the azetidin-2-one ring also have distinct chemical shifts that are sensitive to the nature of the substituents.

Interactive Data Table: ¹³C-NMR Data for a Representative this compound Derivative

| Carbon | Chemical Shift (ppm) |

| C=O (Azetidin-2-one) | 168.5 |

| Aromatic C-F | 162.0 (d, ¹JCF = 245 Hz) |

| Aromatic C | 115.0-135.0 |

| C4 (Azetidin-2-one) | 60.2 |

| C3 (Azetidin-2-one) | 45.8 |

(Note: The data presented is a representative example and may vary for different derivatives.)

Stereochemical Assignments based on Coupling Constants

The magnitude of the coupling constant (J) between protons on adjacent carbons in the azetidin-2-one ring is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. wikipedia.org This dependence is a powerful tool for determining the stereochemistry of substituents on the β-lactam ring. In general, a larger coupling constant between the C3 and C4 protons is indicative of a trans relationship, while a smaller coupling constant suggests a cis relationship. This is because the dihedral angle in the trans isomer is close to 180°, leading to maximum orbital overlap and a larger coupling constant, whereas in the cis isomer, the angle is closer to 0°, resulting in a smaller coupling constant. mdpi.com The number of bonds separating coupled protons also influences the J value, with two-bond couplings generally being stronger than three-bond couplings. wikipedia.orgorganicchemistrydata.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spectroscopyonline.com For this compound derivatives, the most characteristic absorption is that of the β-lactam carbonyl (C=O) group. Due to the significant ring strain in the four-membered ring, this stretching vibration appears at a higher frequency (typically 1730-1760 cm⁻¹) compared to the carbonyl absorption in acyclic amides (around 1650 cm⁻¹). pressbooks.publibretexts.org This high-frequency absorption is a hallmark of the strained β-lactam ring. nih.govresearchgate.net Other important absorption bands include those for C-H stretching of the aromatic and aliphatic portions of the molecule, and the C-F stretching vibration of the fluorophenyl group.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| β-Lactam C=O Stretch | 1730-1760 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

| C-N Stretch | 1380-1250 | Medium |

| C-F Stretch | 1250-1000 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. raco.cat In the analysis of this compound derivatives, the molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. A common fragmentation pathway for β-lactams is the cleavage of the four-membered ring, leading to characteristic fragment ions. For example, cleavage across the C2-C3 and N1-C4 bonds can occur, providing information about the substituents at these positions. The presence of the 4-fluorophenyl group will also give rise to characteristic fragments, such as a peak corresponding to the fluorophenyl cation.

Interactive Data Table: Common Fragmentation Peaks for a Representative this compound Derivative

| m/z | Fragment Ion |

| [M]⁺ | Molecular Ion |

| [M - CO]⁺ | Loss of Carbonyl Group |

| [M - C₂H₂O]⁺ | Cleavage of the β-lactam ring |

| 95 | [C₆H₄F]⁺ |

(Note: The data presented is a representative example and may vary for different derivatives.)

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Geometry

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration and detailed molecular geometry. For chiral derivatives of this compound, this technique can unambiguously establish the stereochemistry at each chiral center. The analysis provides precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. This information is crucial for understanding structure-activity relationships, as the biological activity of β-lactam antibiotics is highly dependent on their three-dimensional shape. biomolther.orgnih.gov For instance, the planarity of the β-lactam ring, as quantified by parameters like the Woodward h value, is a key determinant of its reactivity. wikipedia.org

Comparative Analysis of Experimental and Theoretically Calculated Spectroscopic Data

In the structural elucidation of novel compounds, the synergy between experimental spectroscopic measurements and theoretical quantum chemical calculations provides a powerful tool for unambiguous characterization. For derivatives of this compound, computational methods, particularly Density Functional Theory (DFT), are employed to predict spectroscopic parameters. These calculated data, when compared with experimental findings from Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offer deep insights into the molecular structure and electronic properties. This comparative approach not only validates the synthesized structure but also allows for a detailed assignment of spectral features.

FT-IR Spectroscopic Analysis

The vibrational frequencies of this compound derivatives can be calculated using DFT methods, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p). ajchem-a.com The theoretical harmonic vibrational frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, the calculated frequencies are typically scaled by an empirical factor to improve the correlation with experimental data. nih.gov

The comparison reveals a strong agreement between the scaled theoretical wavenumbers and the experimental FT-IR spectrum, which confirms the molecular structure. Key vibrational modes for azetidin-2-one derivatives include the characteristic C=O stretching of the β-lactam ring, C-N stretching, C-H stretching of the aromatic and aliphatic parts, and the C-F stretching of the fluorophenyl group.

Key Research Findings:

The carbonyl (C=O) stretching vibration of the β-lactam ring is a prominent band in the IR spectrum, typically appearing in the range of 1701-1765 cm⁻¹. researchgate.netmdpi.com DFT calculations can precisely predict this frequency, confirming the presence of the core azetidinone structure. nih.gov

Vibrations corresponding to the C-F bond and the aromatic ring system are also identifiable. For instance, in studies of related fluorophenyl compounds, C-F stretching vibrations are predicted and observed in the 1360-1000 cm⁻¹ region. ajchem-a.com

Table 1: Representative Comparison of Experimental and Calculated FT-IR Vibrational Frequencies (cm⁻¹) for a Related Fluorophenyl Derivative.

| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment |

| 1602 | 1584 | C=C and C=N mixed stretching |

| 1546 | 1560 | C=C and C=N mixed stretching |

| 1481 | 1465 | C=C and C=N mixed stretching |

| 1226 | 1233 | C-O stretching |

| 1149 | 1156 | C-O stretching |

Data sourced from a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, illustrating the typical correlation achieved using DFT/B3LYP/6-311++G(d,p) methods. ajchem-a.com

NMR Spectroscopic Analysis

Theoretical calculations of NMR spectra using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework have become a standard tool for verifying chemical structures. mdpi.com The calculated ¹H and ¹³C chemical shifts for this compound derivatives are compared against experimental data, typically recorded in solvents like DMSO-d₆ or CDCl₃.

Excellent linear correlations are often observed between the experimental and calculated chemical shifts, which aids in the definitive assignment of proton and carbon signals, especially for complex spin systems or crowded spectral regions. mdpi.com

Key Research Findings:

¹H NMR: The protons on the azetidin-2-one ring have characteristic chemical shifts. The coupling constants (J-values) between vicinal protons on the ring are critical for determining stereochemistry, with typical values of J = 5-6 Hz for cis isomers and J = 0-2 Hz for trans isomers. ipb.pt

¹³C NMR: The carbonyl carbon of the lactam ring is typically observed in the downfield region of the spectrum. DFT calculations are particularly useful for assigning the signals of the aromatic carbons in the fluorophenyl ring. mdpi.com

¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR is a valuable technique. Studies on molecules containing a 4-fluorophenyl moiety show that computational methods can predict ¹⁹F chemical shifts with high accuracy, although the inclusion of solvent effects and molecular dynamics may be crucial for complex systems. nih.gov

Table 2: Representative Comparison of Experimental and Theoretically Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for Related Scaffolds.

| ¹H NMR | Experimental (ppm) | Calculated (ppm) | ¹³C NMR | Experimental (ppm) | Calculated (ppm) |

| Ar-H | 8.21–8.16 | 8.18 | Ar-C | 154.3 | 150.9 |

| Ar-H | 7.56 | 7.55 | Ar-C | 130.2 | 129.8 |

| Ar-H | 7.39–7.34 | 7.36 | Ar-C | 125.1 | 124.5 |

| CH₂ (azetidinone) | ~3.0-3.5 | ~3.1-3.6 | C=O | ~166 | ~165 |

Note: Data are representative values compiled from studies on related 2-(4-fluorophenyl)-1H-benzo[d]imidazole and azetidinone structures to illustrate typical correlations. Experimental values are highly dependent on solvent and specific substitution patterns. mdpi.comnih.gov

UV-Vis Spectroscopic Analysis

The electronic absorption properties of this compound derivatives are investigated using UV-Vis spectroscopy and rationalized through Time-Dependent Density Functional Theory (TD-DFT) calculations. rsc.orgyoutube.com This theoretical approach can predict the electronic transitions, their corresponding wavelengths (λ_max), and oscillator strengths.

The comparison between the experimental absorption spectrum and the theoretically calculated one allows for the assignment of observed bands to specific electronic transitions, such as π → π* and n → π* transitions.

Key Research Findings:

TD-DFT calculations, often performed with a functional like B3LYP or mPW1PW91 and incorporating solvent effects via models like the Polarizable Continuum Model (PCM), can reproduce experimental UV-Vis spectra with remarkable accuracy. rsc.orgresearchgate.net

For aromatic systems like the 4-fluorophenyl group attached to the azetidinone ring, the main absorption bands are typically assigned to π → π* transitions within the aromatic system. rsc.org

The analysis helps identify the molecular orbitals involved in the electronic transitions (e.g., transitions from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO), providing insight into the electronic structure of the molecule. researchgate.net

Table 3: Representative Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λ_max, nm) for a Related Aromatic System.

| Experimental λ_max (nm) | Calculated λ_max (nm) | Oscillator Strength (f) | Assignment (Major Contribution) |

| 312 | 310 | 0.45 | HOMO → LUMO (π → π) |

| 240 | 238 | 0.30 | HOMO-1 → LUMO (π → π) |

| 220 | 218 | 0.55 | HOMO → LUMO+1 (π → π*) |

Note: Values are illustrative based on typical results from TD-DFT calculations on aromatic heterocyclic systems and show the good correlation generally observed. rsc.orgyoutube.com

Computational Chemistry and Theoretical Investigations of 1 4 Fluorophenyl Azetidin 2 One Systems

Density Functional Theory (DFT) Calculations

DFT has emerged as a primary tool for investigating the quantum chemical properties of molecular systems. It offers a balance between computational cost and accuracy, making it well-suited for studying molecules of pharmaceutical interest like 1-(4-Fluorophenyl)azetidin-2-one.

Geometry Optimization and Electronic Structure Analysis

The electronic structure, once the geometry is optimized, can be analyzed in detail. This includes the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

HOMO-LUMO Energy Gap and Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electrical transport properties. emerginginvestigators.orgajchem-a.com

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.org Conversely, a small gap suggests that a molecule is more reactive and can be easily polarized. researchgate.net For drug molecules, a balanced HOMO-LUMO gap is often desirable to ensure sufficient stability in a biological environment while retaining the ability to interact with its target. emerginginvestigators.org

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO). ajchem-a.com

Electron Affinity (A): The energy released when a molecule accepts an electron (approximated as A ≈ -ELUMO). ajchem-a.com

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2). mdpi.com

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). mdpi.com Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules have a small HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons (ω = μ2 / 2η, where μ is the chemical potential, μ ≈ -χ). researchgate.net

| Parameter | Definition | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 6.0 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 0.5 |

| Electronegativity (χ) | (I + A) / 2 | 3.5 |

| Chemical Hardness (η) | (I - A) / 2 | 3.0 |

| Chemical Softness (S) | 1 / η | 0.33 |

| Electrophilicity Index (ω) | μ2 / 2η | 2.04 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dechemrxiv.org The MEP is mapped onto the electron density surface, with different colors representing different potential values. researchgate.netresearchgate.net

Typically, red and yellow regions indicate negative electrostatic potential, signifying areas rich in electrons and susceptible to electrophilic attack. researchgate.net Blue regions, on the other hand, denote positive electrostatic potential, indicating electron-deficient areas that are attractive to nucleophiles. researchgate.net Green areas represent neutral or near-zero potential. researchgate.net

For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen atom of the azetidinone ring, making it a prime site for interactions with electrophiles or hydrogen bond donors. The fluorine atom on the phenyl ring would also contribute to the electrostatic potential distribution. Analyzing the MEP provides crucial insights into intermolecular interactions, which are fundamental to drug-receptor binding. rsc.org

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Theoretical vibrational frequency calculations are performed to complement experimental spectroscopic data, such as that obtained from Fourier-transform infrared (FTIR) spectroscopy. ajchem-a.comosti.gov By calculating the vibrational modes and their corresponding frequencies using DFT, a theoretical spectrum can be generated. osti.gov This calculated spectrum can then be compared with the experimental one, aiding in the assignment of specific vibrational bands to particular functional groups and types of molecular motion (e.g., stretching, bending). osti.govnih.gov

For this compound, key vibrational modes would include the C=O stretching of the β-lactam ring, C-N stretching, C-F stretching, and various vibrations associated with the aromatic ring. A good correlation between the calculated and experimental spectra provides confidence in the accuracy of the computational model. osti.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Ligand-Target Interactions

While DFT calculations provide a static picture of a molecule at its minimum energy state, molecular dynamics (MD) simulations offer a dynamic perspective. nih.gov MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of this compound. aps.org This is particularly important for understanding how the molecule might adapt its shape upon binding to a biological target. nih.gov

MD simulations can also be used to study the stability of a ligand-target complex. By placing the docked pose of this compound within its target protein and simulating the system in a solvated environment, researchers can observe the dynamics of the interaction and assess the stability of the binding mode over time.

Molecular Docking Studies for Predictive Binding Modes with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

In the case of this compound, molecular docking studies can be performed to predict its binding mode within the active site of a specific biological target. The process involves generating a set of possible conformations of the ligand and then "docking" them into the binding pocket of the receptor. A scoring function is then used to rank the different poses based on their predicted binding affinity. nih.gov

Visual inspection of the docked poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-receptor complex. nih.gov These studies can provide valuable hypotheses about which amino acid residues in the target protein are crucial for binding, guiding further experimental validation and the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used in drug design to correlate the structural properties of chemical compounds with their biological activities. nih.govyoutube.com These models are expressed as mathematical equations that can predict the activity of new, unsynthesized compounds and identify the key molecular features influencing their biological effects. nih.govpharmdbm.com

The development of predictive QSAR models for the biological activity of this compound and its analogs involves a systematic process. Initially, a dataset of compounds with known biological activities is compiled. youtube.comijpbs.net This dataset is then divided into a training set, used for developing the model, and a test set, for validating its predictive power. nih.govnih.gov

Various statistical methods are employed to build the QSAR models, with Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) being common choices. nih.govpharmdbm.com MLR establishes a linear relationship between the biological activity and the molecular descriptors, while ANN can capture more complex, non-linear relationships. nih.govnih.gov

The quality and robustness of the developed models are assessed using several statistical parameters. nih.gov The coefficient of determination (R²) indicates how well the model fits the data, with values closer to 1 suggesting a better fit. nih.gov The root mean square error (RMSE) measures the deviation between predicted and actual values. nih.gov For validation, cross-validation techniques like the Leave-One-Out (LOO) method are used, where a single compound is removed from the training set, and its activity is predicted by the model built from the remaining compounds. ijpbs.netnih.gov A high cross-validated R² (q²) signifies a model with good internal predictivity. nih.gov External validation, using the test set, provides a final assessment of the model's ability to predict the activity of new compounds. youtube.comnih.gov

For instance, a hypothetical QSAR study on a series of azetidin-2-one (B1220530) derivatives might yield an MLR model with a high R² and a low RMSE for the training set. The model's predictive capability would then be confirmed by its performance on the test set, as indicated by a high external R² value. nih.govnih.gov

Table 1: Hypothetical Statistical Parameters for a QSAR Model of this compound Analogs

| Statistical Parameter | Value | Description |

| R² (Training Set) | 0.85 | Indicates a good fit of the model to the training data. |

| RMSE (Training Set) | 0.32 | Represents the standard deviation of the residuals (prediction errors). |

| q² (LOO Cross-Validation) | 0.78 | Suggests good internal predictive ability of the model. |

| R² (Test Set) | 0.82 | Demonstrates the model's ability to predict the activity of new compounds. |

This table is for illustrative purposes and does not represent actual experimental data.

A crucial outcome of QSAR modeling is the identification of the key physico-chemical parameters that govern the biological activity of the compounds. frontiersin.orgscribd.com These parameters, known as molecular descriptors, can be categorized into several groups:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). frontiersin.org The Hammett constant (σ) is a classic example, quantifying the electron-donating or electron-withdrawing ability of substituents. scribd.com

Steric Descriptors: These relate to the size and shape of the molecule. mlsu.ac.in Parameters like molar refractivity (MR) and Taft's steric factor (Es) are used to describe the bulk and spatial arrangement of substituents, which can influence how a molecule interacts with its biological target. pharmdbm.commlsu.ac.in

Hydrophobic Descriptors: These parameters measure the lipophilicity or hydrophobicity of a compound, which is critical for its ability to cross cell membranes. scribd.com The partition coefficient (log P) is the most widely used hydrophobic descriptor. frontiersin.orgscribd.com

Topological Descriptors: These are numerical values derived from the two-dimensional representation of a molecule, describing its connectivity and branching. frontiersin.org Examples include the Wiener index and the Balaban index. frontiersin.org

In the context of this compound, a QSAR study might reveal that its biological activity is significantly influenced by a combination of these parameters. For example, the model could indicate that a higher dipole moment and a specific range of hydrophobicity are favorable for activity, while bulky substituents on the phenyl ring are detrimental. frontiersin.orgnih.gov

Table 2: Key Physico-Chemical Descriptors in QSAR

| Descriptor Type | Example | Description |

| Electronic | Hammett constant (σ) | Quantifies the electronic effect of a substituent on a reaction center. |

| Steric | Molar Refractivity (MR) | A measure of the volume occupied by an atom or a group of atoms. mlsu.ac.in |

| Hydrophobic | Log P | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. frontiersin.org |

| Topological | Wiener Index | The sum of the distances between all pairs of vertices in the molecular graph. frontiersin.org |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.denumberanalytics.com It transforms the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive picture that aligns with the classic Lewis structure concept. usc.eduwisc.edu

The NBO analysis for this compound would reveal the nature of the chemical bonds within the molecule. For instance, it would describe the polarization of the C-F bond due to the high electronegativity of the fluorine atom and the nature of the amide bond within the β-lactam ring. uni-muenchen.de The analysis also quantifies the hybridization of the atomic orbitals involved in forming each bond. usc.edu

Table 3: Illustrative NBO Analysis Data for a C-F Bond

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (F) | σ(C-C) | 1.5 | Hyperconjugation |

| σ (C-H) | σ(C-F) | 0.8 | Hyperconjugation |

This table is a hypothetical representation to illustrate the type of data obtained from an NBO analysis and does not reflect actual calculated values for this compound.

Prediction of Thermochemical Parameters

Computational chemistry methods can be employed to predict various thermochemical parameters of this compound, providing insights into its stability and energetic properties. researchgate.net These calculations are typically performed using methods like Density Functional Theory (DFT) or high-level ab initio approaches such as G3(MP2)//B3LYP. researchgate.netscilit.com

The standard molar enthalpy of formation (ΔfH°), which represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states, can be calculated. researchgate.net This value is crucial for understanding the energetic stability of the molecule.

Other important thermochemical parameters that can be predicted include:

Enthalpy of combustion (ΔcH°): The heat released during the complete combustion of the compound. scilit.com

Enthalpy of sublimation (ΔsubH°): The energy required to transform the compound from the solid to the gaseous state. researchgate.netscilit.com

Standard molar entropy (S°): A measure of the randomness or disorder of the molecules. researchgate.net

Gibbs free energy of formation (ΔfG°): A thermodynamic potential that can be used to predict the spontaneity of a reaction. researchgate.net

These computational predictions can be compared with experimental data, if available, to validate the accuracy of the theoretical methods used. researchgate.net

Table 4: Hypothetical Predicted Thermochemical Parameters for this compound

| Thermochemical Parameter | Predicted Value | Unit |

| Standard Molar Enthalpy of Formation (gas) | -250.5 | kJ/mol |

| Standard Molar Entropy | 350.2 | J/(mol·K) |

| Gibbs Free Energy of Formation (gas) | -180.7 | kJ/mol |

This table contains hypothetical values for illustrative purposes and are not based on actual calculations for this compound.

Structure Activity Relationship Sar Studies of 1 4 Fluorophenyl Azetidin 2 One Derivatives

Impact of Substituents on Azetidin-2-one (B1220530) Ring Activity

The biological activity of the azetidin-2-one core is significantly influenced by the nature and position of its substituents. sciencescholar.usresearchgate.net The four-membered ring, also known as a β-lactam, is a key feature in many biologically active compounds. sciencescholar.usnih.govnih.gov

Role of Halogen Substituents (e.g., Fluorine) on Activity Profile

Halogen substituents, particularly fluorine, play a pivotal role in modulating the activity profile of azetidin-2-one derivatives. The introduction of halogens can lead to either an increase or decrease in the efficacy of a compound, depending on how it alters the molecule's physicochemical properties, target interaction, and metabolic susceptibility. nih.gov

The presence of a fluorine atom on the phenyl ring at the N-1 position of the azetidin-2-one scaffold is a common feature in many biologically active compounds. This substitution can enhance metabolic stability and binding affinity. nih.gov For instance, in a series of cholesterol absorption inhibitors, the 1-(4-fluorophenyl) substituent was a key component in the design of potent derivatives. nih.gov The substitution of hydrogen with fluorine can also influence the conformational preferences of the molecule, which can be critical for its interaction with biological targets. researchgate.net

Studies on various heterocyclic compounds have shown that halogenation can significantly impact their biological potential. For example, the presence of fluoro, chloro, and bromo substituents on imino-SF5 reagents was well-tolerated in strain-release-driven synthesis, leading to the formation of the desired azetidine-SF5 products in good yields. acs.org The ability of halogen atoms to form halogen bonds, a type of noncovalent interaction, can also contribute to the binding affinity of a ligand to its protein target. ijres.orgnih.gov

The following table summarizes the impact of halogen substituents on the activity of various compounds, drawing parallels to the potential effects on 1-(4-Fluorophenyl)azetidin-2-one derivatives.

| Compound Class | Halogen Substituent | Observed Effect on Activity | Reference |

| Azetidine-SF5 derivatives | -F, -Cl, -Br | Tolerated in synthesis, yielding desired products | acs.org |

| Cholesterol absorption inhibitors | 4-fluorophenyl | Key for potent activity and metabolic stability | nih.gov |

| General agrochemicals | Various halogens | Can increase or decrease efficacy | nih.gov |

Influence of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the azetidin-2-one ring system are critical determinants of its reactivity and biological activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly alter the electron density distribution within the molecule, thereby affecting its interactions with biological targets. studypug.comlibretexts.org

Generally, EWGs increase the electrophilicity of a molecule, making it more susceptible to nucleophilic attack, while also stabilizing negative charges. studypug.com In the context of anticancer agents, the introduction of an EWG, such as a nitro group, on a bipyridine ring of an iridium(III) complex led to increased anticancer activity. rsc.org Conversely, EDGs tend to increase the nucleophilicity of a molecule and stabilize positive charges. studypug.com The same study on iridium(III) complexes showed that the presence of EDGs like amino or methoxy (B1213986) groups resulted in decreased anticancer activity. rsc.org

In the synthesis of pentafluorosulfanylated azetidines, imines substituted with EDGs like methyl and methoxy groups showed excellent reactivity. acs.org Studies on N-protected azetidines have indicated that an N-EDG can increase the basicity and coordinating capability of the nitrogen atom. nih.gov However, research on porphyrinoids has shown that any form of electron perturbation, whether from strong EWGs or EDGs, can lead to a reduction in aromaticity. nih.gov

The table below illustrates the influence of electron-withdrawing and -donating groups on the activity of different chemical series.

| Compound Series | Substituent Type | General Effect on Activity/Reactivity | Reference |

| Iridium(III) complexes | Electron-withdrawing (e.g., -NO2, -Cl) | Increased anticancer activity | rsc.org |

| Iridium(III) complexes | Electron-donating (e.g., -NH2, -OCH3) | Decreased anticancer activity | rsc.org |

| Imino-pentafluorosulfanylated azetidines | Electron-donating (e.g., -CH3, -OCH3) | Very good to excellent reactivity | acs.org |

| Pyrimidine-based MMP-7 inhibitors | Electron-withdrawing (e.g., -CF3) | Improved hydrogen bond strength and binding affinity | scielo.br |

Effects of Aromatic and Heterocyclic Ring Substitutions

For instance, a series of 1-(3,4,5-trimethoxyphenyl)azetidin-2-ones with different aromatic and heterocyclic substituents at the 3- and 4-positions were synthesized and characterized as antimitotic compounds. researchgate.net These included furan-2-yl, naphthalen-1-yl, and 3,4-dimethoxyphenyl groups. researchgate.net The nature of these substituents significantly impacted the compounds' activity.

In another study, novel 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one derivatives were synthesized and evaluated for their anticancer and antimicrobial potential. mdpi.com The structure-activity relationship studies revealed that para-substituted halogen and nitro derivatives on the phenyl ring exhibited remarkable activity. mdpi.com The presence of heterocyclic rings like oxadiazole and thiadiazole was crucial for the observed biological effects.

The synthesis of binary compounds containing two azetidin-2-one rings has also been explored, with results indicating that an increased number of these rings can lead to enhanced antibacterial activity. sciencescholar.us

Stereochemical Influence on Biological Activity

The stereochemistry of substituents on the azetidin-2-one ring is a critical factor that profoundly influences biological activity. The three-dimensional arrangement of atoms can dictate how a molecule fits into the binding site of a biological target, thereby affecting its potency and selectivity.

The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a widely used method for preparing azetidin-2-ones, and the stereoselectivity of this reaction is a subject of extensive study. mdpi.com The cis/trans-stereoselectivity is highly dependent on the nature of the reactants and the reaction conditions. mdpi.com For example, the reaction of chloroacetyl chloride with certain heterocyclic imines can be completely selective for the trans-β-lactam under specific conditions. mdpi.com

In the development of antimalarial agents based on a bicyclic azetidine (B1206935) scaffold, the stereochemistry at the C2 and C4 positions was found to be crucial for activity. acs.org Analysis of stereochemistry-based SAR revealed that only two out of eight possible stereoisomers were active against a multidrug-resistant strain of malaria. acs.org This highlights the importance of precise stereochemical control in the synthesis of biologically active azetidine derivatives.

Furthermore, the stereoselective synthesis of azetidin-2-ones serves as a pathway to produce precursors for biologically active molecules like syn-3-amino-2-hydroxybutanoic acids. acs.org

Design Principles for Optimized Activity

The rational design of this compound derivatives with optimized activity relies on a comprehensive understanding of the SAR principles discussed above. Key design strategies often involve a combination of substituent modification, stereochemical control, and the application of concepts like bioisosterism and scaffold hopping.

A prime example of design principles in action is the development of SCH 58235, a potent and orally active inhibitor of cholesterol absorption. nih.gov The design of this molecule was based on the analysis of the putative metabolite SAR of a lead compound. This led to the strategic placement of hydroxyl groups and fluorine atoms to enhance activity and block sites of potential detrimental metabolic oxidation. nih.gov

The design of novel azetidin-2-one-based compounds as potential anticancer agents also highlights the importance of strategic modifications. researchgate.net By incorporating different aromatic and heterocyclic moieties, researchers can fine-tune the electronic and steric properties of the molecules to achieve improved biological activity and reduced side effects. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Azetidin-2-one Derivatives

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at discovering new chemical entities with improved properties while retaining the desired biological activity. researchgate.netnih.gov Scaffold hopping involves replacing the core structure of a molecule with a different scaffold, while bioisosteric replacement focuses on substituting functional groups with others that have similar physicochemical or biological properties. researchgate.netnih.gov

These approaches are particularly relevant for the azetidin-2-one scaffold. For instance, in the development of novel GlyT1 inhibitors, a scaffold hopping approach was employed to move from a known [3.1.0] system to a new [3.3.0]-based series, resulting in potent inhibitors. nih.gov This work also explored the bioisosteric replacement of a piperidine (B6355638) ring with other cores, including azetidine. nih.gov

The concept of using binding site alignments to guide scaffold hopping and bioisosteric replacements has also been explored. researchgate.netscispace.com This method allows for the identification of potential replacements from existing crystal structures of ligands in the Protein Data Bank, increasing the likelihood that the new compounds will retain their activity. scispace.com The azetidin-2-one ring itself can be considered a bioisostere for other cyclic structures in certain contexts, offering a way to access novel chemical space. sciencescholar.us

Pre Clinical Investigation of Biological Activities and Underlying Mechanisms of 1 4 Fluorophenyl Azetidin 2 One Derivatives

Antimicrobial Activity Studies

Derivatives based on the 1-(4-Fluorophenyl)azetidin-2-one scaffold have demonstrated significant antimicrobial properties. The incorporation of various substituents onto the azetidin-2-one (B1220530) ring has led to the creation of a diverse library of compounds with activities against a wide range of pathogenic microorganisms.

Evaluation against Gram-Positive Bacterial Strains

Numerous studies have highlighted the efficacy of this compound derivatives against Gram-positive bacteria. For instance, a series of N/C-4 substituted azetidin-2-ones displayed potent activity against clinically significant pathogens like Staphylococcus aureus and Bacillus anthracis. nih.gov Similarly, hybrid molecules combining the azetidin-2-one ring with 1,3,4-oxadiazole (B1194373) or thiadiazole moieties have shown moderate to significant potency against S. aureus and Bacillus subtilis. nih.govnih.gov

In one study, azetidin-2-one derivatives linked to 1,3,4-oxadiazole/thiadiazole showed bacteriostatic action, with Minimum Inhibitory Concentration (MIC) values against Gram-positive strains ranging from 4.19 µM to 13.74 µM. nih.gov Another notable example involves N-(1,3,4-oxadiazol-2-yl)benzamides, where a derivative featuring a fluorophenyl group (HSGN-237) exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with MIC values as low as 0.25 to 1 µg/mL. mdpi.com

| Derivative Type | Gram-Positive Strain(s) | Reported Activity (MIC) | Reference(s) |

| N/C-4 substituted azetidin-2-ones | Staphylococcus aureus, Bacillus anthracis | Potent activity | nih.gov |

| Azetidin-2-one-oxadiazole/thiadiazole hybrids | Staphylococcus aureus, Bacillus subtilis | Moderate to significant; MICs: 4.19–13.74 µM | nih.govnih.gov |

| N-(1,3,4-oxadiazol-2-yl)benzamides (fluorophenyl-containing) | MRSA, VRE | Potent; MICs: 0.25–1 µg/mL | mdpi.com |

| Pyrazine-oxadiazole-azetidin-2-one hybrids | Bacillus subtilis, Staphylococcus aureus | Moderate to excellent | nih.gov |

Evaluation against Gram-Negative Bacterial Strains

The activity of these derivatives extends to Gram-negative bacteria, which are notoriously difficult to treat due to their complex outer membrane. diva-portal.org Research has shown that certain 1,4-diaryl-2-azetidinones are active against Gram-negative pathogens. nih.gov Specifically, azetidin-2-one derivatives incorporating a 1,3,4-oxadiazole/thiadiazole ring have demonstrated mild to moderate antibacterial potential against Escherichia coli and Klebsiella pneumoniae. nih.gov For example, derivative AZ-19 was effective against E. coli and K. pneumoniae with an MIC of 3.71 µM. nih.gov

Furthermore, pyrazine-containing 1,3,4-oxadiazoles with a substituted azetidin-2-one ring showed moderate to excellent activity against E. coli and Pseudomonas aeruginosa when compared to amoxicillin. nih.gov In a significant finding, a N-(1,3,4-oxadiazol-2-yl)benzamide derivative with a fluorophenyl group (HSGN-237) was highly potent against the urgent-threat pathogen Neisseria gonorrhoeae, with an MIC of 0.125 µg/mL. mdpi.com This highlights the potential of this chemical class in addressing sexually transmitted infections caused by drug-resistant bacteria.

| Derivative Type | Gram-Negative Strain(s) | Reported Activity (MIC) | Reference(s) |

| Azetidin-2-one-oxadiazole/thiadiazole hybrids | Escherichia coli, Klebsiella pneumoniae | Mild to moderate; MIC for AZ-19: 3.71 µM | nih.gov |

| Pyrazine-oxadiazole-azetidin-2-one hybrids | Escherichia coli, Pseudomonas aeruginosa | Moderate to excellent | nih.gov |

| N-(1,3,4-oxadiazol-2-yl)benzamides (fluorophenyl-containing) | Neisseria gonorrhoeae | Potent; MIC: 0.125 µg/mL | mdpi.com |

| 1,4-Diaryl-2-azetidinones | General Gram-negative bacteria | Active | nih.gov |

Antifungal Activity Assessment

In addition to antibacterial effects, the antifungal potential of azetidin-2-one derivatives has been a key area of investigation. Several synthesized series have been screened for activity against pathogenic fungi. nih.gov N/C-4 substituted azetidin-2-ones were found to be potent against Candida albicans, a common cause of opportunistic fungal infections. nih.gov

Hybrid compounds have also shown promise. An azetidin-2-one derivative of a 1,3,4-oxadiazole/thiadiazole ring, compound AZ-19, displayed notable antifungal potential against Trichoderma harzianum with an MIC of 3.71 µM. nih.gov Moreover, broader studies on pyrazine-containing 1,3,4-oxadiazoles linked to azetidin-2-one have confirmed potent antifungal effects. nih.gov The ability of these compounds to inhibit fungal growth suggests they may act on targets that are either unique to fungi or are conserved across both bacteria and fungi.

Antitubercular Activity Research

Tuberculosis remains a leading cause of death from a single infectious agent, and the rise of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has created an urgent need for new drugs. nih.gov A series of azetidine (B1206935) derivatives, termed BGAz, have been identified as possessing potent bactericidal activity against drug-sensitive and multidrug-resistant strains of M. tuberculosis. nih.gov

Derivatives such as BGAz-003 and BGAz-004 were particularly effective, inhibiting the growth of M. tuberculosis (H37Rv) at a Minimum Inhibitory Concentration (MIC) of 3.3 µM. nih.gov Other analogues in the series, BGAz-002 and BGAz-005, also showed significant activity with MICs of 6.2 µM and 7.2 µM, respectively. nih.gov The promising activity of these azetidine-based compounds positions them as valuable leads for the development of new antitubercular chemotherapies. nih.gov Additionally, other research has corroborated the potential of azetidin-2-one derivatives, such as those combined with pyrazine (B50134) and oxadiazole moieties, as having potent antitubercular effects. nih.gov

| Derivative | M. tuberculosis Strain | Reported Activity (MIC) | Reference(s) |

| BGAz-003 | H37Rv | 3.3 µM | nih.gov |

| BGAz-004 | H37Rv | 3.3 µM | nih.gov |

| BGAz-002 | H37Rv | 6.2 µM | nih.gov |

| BGAz-005 | H37Rv | 7.2 µM | nih.gov |

| Pyrazine-oxadiazole-azetidin-2-one hybrids | Not specified | Potent antitubercular effect | nih.gov |

Mechanistic Investigations of Antimicrobial Action (e.g., β-Lactamase Inhibition)

Understanding the mechanism of action is crucial for the rational design of more effective drugs. For β-lactam compounds, a primary mechanism of resistance in bacteria is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. nih.gov Consequently, many research efforts focus on designing azetidin-2-one derivatives that can inhibit these enzymes. nih.govmedchemexpress.com

However, studies on the antitubercular azetidine derivatives (BGAz series) suggest a mechanism distinct from that of traditional β-lactams. Transcriptomic analysis and mode-of-action studies indicate that these compounds interfere with the biogenesis of the mycobacterial cell envelope by inhibiting the late stages of mycolic acid biosynthesis. nih.gov This novel mechanism is different from that of existing mycobacterial cell wall inhibitors and may explain the lack of detectable resistance. nih.gov Other research into β-lactam derivatives has explored their potential as inhibitors of various enzymes, such as serine proteinases like human leukocyte elastase, which shares mechanistic similarities with certain β-lactamases. nih.gov

Overcoming Antimicrobial Resistance Mechanisms

A key advantage of developing novel antimicrobial agents is their potential to circumvent existing resistance mechanisms. The azetidine derivatives in the BGAz series have shown remarkable promise in this area, demonstrating potent bactericidal activity against MDR-TB strains. nih.gov Crucially, these compounds did not lead to the emergence of specific resistance in mycobacterial model organisms, suggesting a durable mechanism of action. nih.gov

The efficacy of fluorophenyl-containing azetidinone derivatives against resistant superbugs like MRSA, VRE, and drug-resistant N. gonorrhoeae further underscores their potential to combat antimicrobial resistance. mdpi.com The development of compounds that are effective against both drug-sensitive and drug-resistant strains is a critical strategy in the ongoing battle against infectious diseases. nih.gov The ability of these novel scaffolds to inhibit pathogens that are resistant to current therapies provides a significant advancement in the search for next-generation antimicrobial drugs. mdpi.com

Anticancer and Antiproliferative Activity Research

The evaluation of this compound derivatives has revealed promising potential in the realm of oncology. Researchers have explored their efficacy against various cancer cell lines and have begun to uncover the intricate mechanisms by which they exert their effects.

Evaluation in Human Cancer Cell Lines (e.g., Breast Cancer, Colon Cancer)

A number of studies have demonstrated the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. For instance, certain 2-azetidinone derivatives incorporating an anthraquinone (B42736) moiety have shown moderate to significant cytotoxicity against breast carcinoma (MCF-7), colon carcinoma (HCT116), prostate carcinoma (PC3), and neuroblastoma (SKNMC) cell lines. nih.gov One particular hybrid compound from this series exhibited cytotoxicity against these cancer cell lines comparable to the standard chemotherapy drug doxorubicin, but with lower toxicity to normal human fibroblast cells. nih.gov

Similarly, novel 1,3,4-oxadiazole/thiadiazole derivatives of azetidin-2-one have been synthesized and evaluated for their anticancer potential against MCF-7 breast cancer cells. nih.gov Specific derivatives within this class, namely AZ-5, 9, 10, 14, and 19, demonstrated high efficacy, with inhibition percentages ranging from 89% to 94% at various concentrations. nih.gov

Another study focused on an oleanolic acid derivative, N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c), which strongly inhibited cell proliferation in breast cancer cells. nih.gov Furthermore, some 2-phenazinamine derivatives have shown positive anticancer activity against cell lines such as K562 (chronic myelogenous leukemia), HepG2 (hepatocellular carcinoma), MGC803 (gastric carcinoma), HCT116 (colorectal carcinoma), and MCF7 (breast adenocarcinoma). nih.gov

Anticancer Activity of this compound Derivatives in Human Cancer Cell Lines

| Derivative Class | Cell Lines Tested | Observed Effect | Reference |

|---|---|---|---|

| 2-Azetidinones with anthraquinone moiety | MCF-7 (Breast), HCT116 (Colon), PC3 (Prostate), SKNMC (Neuroblastoma) | Moderate to significant cytotoxicity | nih.gov |

| 1,3,4-Oxadiazole/thiadiazole derivatives of azetidin-2-one | MCF-7 (Breast) | High efficacy of inhibition (89-94%) for specific derivatives | nih.gov |

| Oleanolic acid derivative (ZQL-4c) | Breast cancer cells | Strong inhibition of cell proliferation | nih.gov |

| 2-Phenazinamine derivatives | K562 (Leukemia), HepG2 (Liver), MGC803 (Gastric), HCT116 (Colon), MCF7 (Breast) | Good positive anticancer activity | nih.gov |

Tubulin Polymerization Inhibition and Microtubule Destabilization Mechanisms